4-Amino-5-fluoropicolinaldehyde
Description
4-Amino-5-fluoropicolinaldehyde is a fluorinated pyridine derivative characterized by an aldehyde group at the 2-position, an amino group at the 4-position, and a fluorine atom at the 5-position of the pyridine ring. This compound is of significant interest in medicinal and synthetic chemistry due to its reactive aldehyde moiety, which enables participation in condensation reactions (e.g., Schiff base formation) for constructing heterocyclic frameworks or drug candidates. The fluorine atom enhances electronegativity and metabolic stability, while the amino group provides hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C6H5FN2O |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
4-amino-5-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-5-2-9-4(3-10)1-6(5)8/h1-3H,(H2,8,9) |
InChI Key |
UDJZSGATPZNQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1N)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 4-amino-5-fluoropicolinaldehyde, we compare it with three analogs: 4-(4-Aminophenoxy)-N-methylpicolinamide (4), 4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide (8), and 2-Amino-5-fluoro-4-picoline. Key differences in functional groups, synthetic routes, and applications are highlighted below.
Structural and Functional Group Analysis
Key Observations :
- Aldehyde vs. Amide/Methyl: The aldehyde in this compound distinguishes it from amide-containing analogs (4, 8) and methyl-substituted 2-amino-5-fluoro-4-picoline. This group enables nucleophilic additions, unlike the inert methyl or amide groups .
- Fluorine Positioning: Fluorine at C5 in all compounds enhances electronegativity, but its placement on the pyridine ring (vs. phenoxy in 8) alters electronic effects and metabolic stability .
Research Findings and Challenges
- Fluorine Impact: Fluorine at C5 in this compound reduces metabolic oxidation, as seen in Compound 8’s enhanced bioavailability .
- Aldehyde Reactivity : While advantageous for synthesis, the aldehyde requires stabilization (e.g., acetal protection) to prevent polymerization .
- Synthetic Efficiency: Phenoxy/amide analogs (4, 8) achieve higher yields (>75%) compared to aldehyde-containing compounds due to fewer reactive intermediates .
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